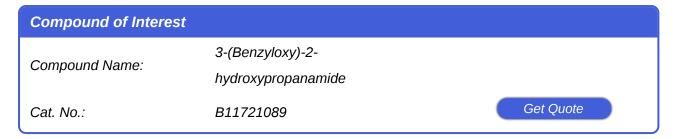


## Spectroscopic Data for Benzyloxy-Containing Amides: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for a range of benzyloxy-containing amides. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis. This document summarizes key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), offers detailed experimental protocols for their synthesis and characterization, and visualizes relevant biological pathways and experimental workflows.

## Spectroscopic Data of Benzyloxy-Containing Amides

The following tables summarize the key spectroscopic data for a selection of benzyloxy-containing amides. This data is crucial for the structural elucidation and characterization of these compounds.

# Table 1: <sup>1</sup>H NMR Spectroscopic Data for Selected Benzyloxy-Containing Amides



Compound	Solvent	Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
N-Benzylbenzamide	CDCl3	7.79 (d, J = 7.3 Hz, 2H, Ar-H), 7.48 (t, J = 7.4 Hz, 1H, Ar-H), 7.40 (t, J = 7.5 Hz, 2H, Ar-H), 7.34 (d, J = 4.4 Hz, 4H, Ar-H), 7.31–7.26 (m, 1H, Ar-H), 6.68 (brs, 1H, NH), 4.62 (d, J = 5.7 Hz, 2H, CH <sub>2</sub> ).[1][2][3]
N-(4-Bromobenzyl)benzamide	CDCl3	7.81–7.75 (m, 2H, Ar-H), 7.52– 7.41 (m, 5H, Ar-H), 7.24 (d, J = 8.4 Hz, 2H, Ar-H), 6.43 (s, 1H, NH), 4.60 (d, J = 5.7 Hz, 2H, CH <sub>2</sub> ).[3]
N-Benzyl-4-nitrobenzamide	CDCl₃	8.28 (d, J = 9.0 Hz, 2H, Ar-H), 7.96 (d, J = 9.0 Hz, 2H, Ar-H), 7.36 (m, 5H, Ar-H), 6.47 (bs, 1H, NH), 4.67 (d, J = 6.0 Hz, 2H, CH <sub>2</sub> ).[1]
N-Benzyl-4-cyanobenzamide	CDCl₃	7.92-7.87 (m, 3H, Ar-H), 7.71-7.87 (m, 2H, Ar-H), 7.66-7.49 (m, 2H, Ar-H), 7.36-7.34 (m, 2H, Ar-H), 6.68 (bs, 1H, NH), 4.65 (d, J = 5.6 Hz, 2H, CH <sub>2</sub> ).
N-Benzyl-4-methylbenzamide	CDCl₃	7.69 (d, J= 8.0 Hz, 2H, Ar-H), 7.36-7.27 (m, 5H, Ar-H), 7.22 (d, J= 8.0 Hz, 2H, Ar-H), 6.49 (bs, 1H, NH), 4.63 (d, J = 5.0 Hz, 2H, CH <sub>2</sub> ), 2.39 (s, 3H, CH <sub>3</sub> ).[1]



Table 2: <sup>13</sup>C NMR Spectroscopic Data for Selected

**Benzyloxy-Containing Amides** 

Compound	Solvent	Chemical Shifts ( $\delta$ , ppm)
N-Benzylbenzamide	CDCl3	167.4, 138.2, 134.3, 131.5, 128.7, 128.5, 127.8, 127.5, 126.9, 44.0.[3]
N-(4-Bromobenzyl)benzamide	CDCl3	167.4, 137.3, 134.1, 131.8, 131.7, 129.5, 128.6, 126.9, 121.4, 43.4.[3]
N-Benzyl-4-nitrobenzamide	CDCl3	165.7, 149.9, 140.3, 137.8, 129.3, 128.5, 128.3, 124.2, 44.8.[1]
N-Benzyl-4-cyanobenzamide	CDCl3	165.8, 140.2, 137.9, 132.8, 129.2, 128.9, 128.0, 127.8, 118.3, 115.5, 44.7.
N-Benzyl-4-methylbenzamide	CDCl₃	167.3, 142.2, 138.4, 131.5, 129.3, 128.8, 127.9, 127.6, 127.0, 44.1, 21.5.

Table 3: IR and Mass Spectrometry Data for N-

**Benzylbenzamide** 

Spectroscopic Technique	Key Data
IR (Infrared) Spectroscopy	C=O stretch: ~1645 cm <sup>-1</sup> , N-H stretch: ~3301 cm <sup>-1</sup> , N-H bend: ~1542 cm <sup>-1</sup> , Aromatic C=C stretch: ~1508 cm <sup>-1</sup> , C-N stretch: ~1313 cm <sup>-1</sup> . [4]
MS (Mass Spectrometry) - El	Molecular Ion (M+): m/z 211. Key Fragments: m/z 105 (benzoyl cation), m/z 91 (tropylium cation), m/z 77 (phenyl cation).[2]



## **Experimental Protocols**

This section provides detailed methodologies for the synthesis and spectroscopic analysis of benzyloxy-containing amides.

### **Synthesis of N-Benzylbenzamide**

This protocol describes a general method for the synthesis of N-benzylbenzamide from benzoic acid and benzylamine.

#### Materials:

- Benzoic acid
- Triphenylphosphine (PPh₃)
- Iodine (I<sub>2</sub>)
- Benzylamine
- Triethylamine (Et₃N)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Ethyl acetate
- Hexane
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography

#### Procedure:

- To a stirred solution of iodine (0.49 mmol) in CH<sub>2</sub>Cl<sub>2</sub> (2 mL) at 0 °C, add triphenylphosphine (0.49 mmol) in one portion.
- Add benzoic acid (0.41 mmol) to the mixture and stir for 5 minutes.



- Add benzylamine (0.49 mmol) and continue stirring for another 5 minutes.
- Add triethylamine (0.82 mmol) to the reaction mixture.
- Allow the solution to warm to room temperature and stir for an additional 10 minutes.
- Concentrate the crude mixture under reduced pressure using a rotary evaporator.
- Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane (typically 10-40% ethyl acetate) as the eluent to afford the pure Nbenzylbenzamide.
- Dry the purified product over anhydrous MgSO<sub>4</sub>, filter, and concentrate to yield the final product.

### **Spectroscopic Characterization Protocols**

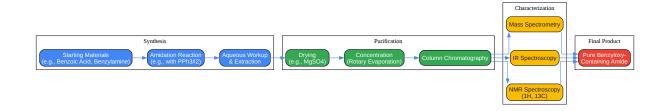
- 2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Dissolve 5-25 mg of the purified amide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean, dry 5 mm NMR tube.[5] Ensure the sample is fully dissolved; if necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[1]
- Data Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz). Use the residual solvent peak as an internal reference.
- 2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
- Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid amide sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[6] Press the mixture into a thin, transparent pellet using a hydraulic press.[6]
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
- 2.2.3. Mass Spectrometry (MS)



- Sample Preparation: Prepare a dilute solution of the amide in a volatile organic solvent (e.g., methanol or acetonitrile).
- Data Acquisition (Electron Ionization EI): Introduce the sample into the mass spectrometer.
  In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam
  (typically 70 eV), causing ionization and fragmentation.[7] The resulting ions are then
  separated by their mass-to-charge ratio (m/z).

#### **Visualizations**

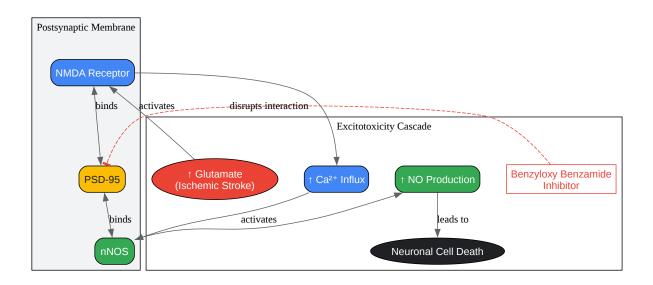
The following diagrams illustrate a key signaling pathway involving benzyloxy-containing amides, a general experimental workflow, and a logical relationship relevant to their application.



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**Figure 1:** General experimental workflow for the synthesis and characterization of benzyloxy-containing amides.

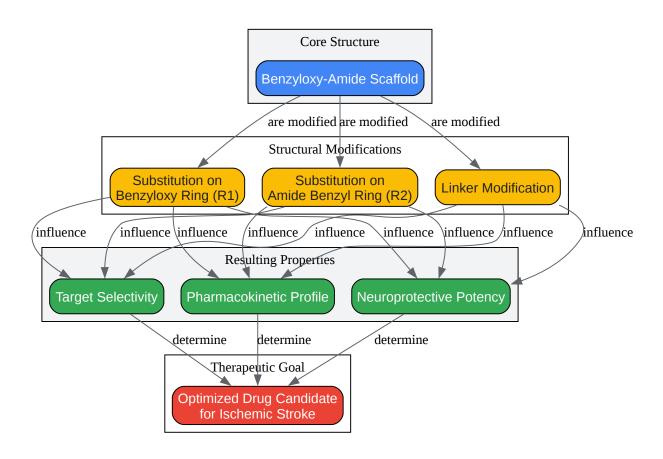




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**Figure 2:** Signaling pathway of PSD95-nNOS interaction in ischemic stroke and the inhibitory action of benzyloxy benzamide derivatives.





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**Figure 3:** Logical relationship illustrating the structure-activity relationship (SAR) considerations for benzyloxy-containing amides as neuroprotective agents.

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